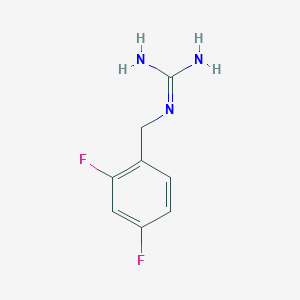
N-(2,4-difluorobenzyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorobenzyl)guanidine is a chemical compound with the molecular formula C8H9F2N3 and a molecular weight of 185.178. This compound is part of the guanidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(2,4-difluorobenzyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81% . Another method involves the use of transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .
Chemical Reactions Analysis
N-(2,4-difluorobenzyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Guanidines are known to be strong organic bases and can act as nucleophiles in various reactions . Common reagents used in these reactions include thioureas, carbodiimides, and metal salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,4-difluorobenzyl)guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology, guanidines are known for their ability to form hydrogen bonds and their high basicity, making them useful in the study of biological processes and interactions . In medicine, guanidines have been explored for their potential as kinase inhibitors and α2-adrenoceptor antagonists . Additionally, guanidines are used in the industry for the synthesis of heterocycles and as valuable scaffolds in organocatalysis .
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)guanidine involves its ability to act as a strong organic base and nucleophile. This compound can interact with various molecular targets and pathways, including enzymes and receptors. The high basicity of guanidines allows them to form stable hydrogen bonds and interact with aromatic systems in biological environments . These interactions can influence the conformation and activity of proteins and other biomolecules.
Comparison with Similar Compounds
N-(2,4-difluorobenzyl)guanidine can be compared to other guanidine compounds, such as N,N’-disubstituted guanidines and N,N’,N’‘-substituted guanidines. These compounds share similar structural features and chemical properties but may differ in their reactivity and applications . For example, N,N’-disubstituted guanidines are often used as starting materials for the synthesis of more complex guanidines, while N,N’,N’'-substituted guanidines are used in the preparation of heterocycles and as organocatalysts .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and medicinal chemistry
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIOOTYQXGKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2857849.png)
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)
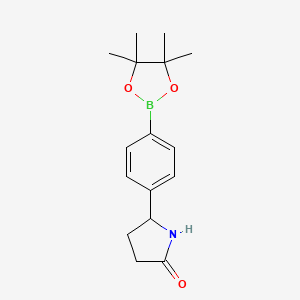
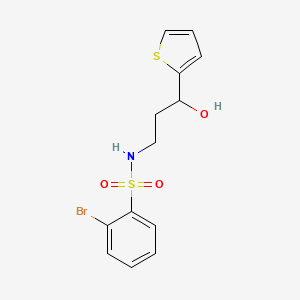
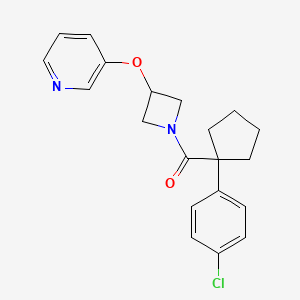
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)
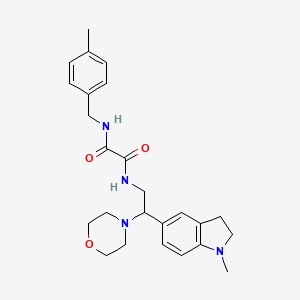
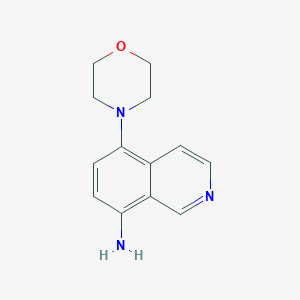
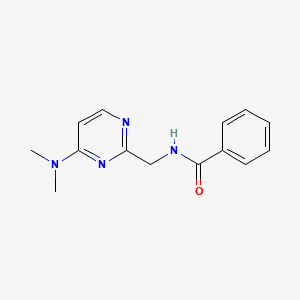
![2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2857869.png)
![Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2857871.png)
![3-benzyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2857872.png)
